molecular formula C12H11NO2S B15306514 1,2-Dihydroacenaphthylene-5-sulfonamide

1,2-Dihydroacenaphthylene-5-sulfonamide

Cat. No.: B15306514
M. Wt: 233.29 g/mol
InChI Key: HTBNZFIPMFIJBP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfonamides typically involves the reaction between primary or secondary amines and sulfonyl chlorides in the presence of organic or inorganic bases . For 1,2-Dihydroacenaphthylene-5-sulfonamide, the process would involve the sulfonation of 1,2-dihydroacenaphthylene with a suitable sulfonyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of sulfonamides often employs efficient methods such as the NH4I-mediated reaction of sodium sulfinates and amines, which provides a variety of sulfonamide products in reasonable to excellent yields . This method shows good substrate scope, including primary amines, secondary amines, and various heterocycles.

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydroacenaphthylene-5-sulfonamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines.

Mechanism of Action

The mechanism of action of 1,2-Dihydroacenaphthylene-5-sulfonamide involves its interaction with specific molecular targets. Sulfonamides generally act as competitive inhibitors of bacterial enzyme dihydropteroate synthetase, which is essential for folic acid synthesis . This inhibition disrupts the bacterial folic acid metabolism, leading to the bacteriostatic effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which combines the polycyclic aromatic hydrocarbon framework of acenaphthene with the sulfonamide functional group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H11NO2S

Molecular Weight

233.29 g/mol

IUPAC Name

1,2-dihydroacenaphthylene-5-sulfonamide

InChI

InChI=1S/C12H11NO2S/c13-16(14,15)11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-3,6-7H,4-5H2,(H2,13,14,15)

InChI Key

HTBNZFIPMFIJBP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)S(=O)(=O)N

Origin of Product

United States

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